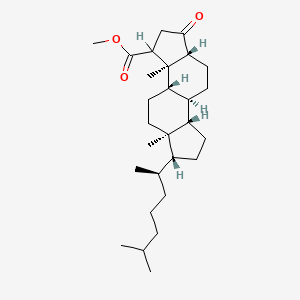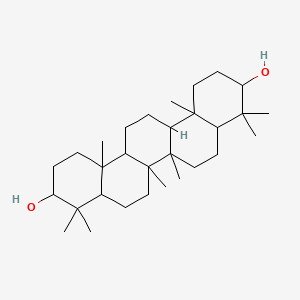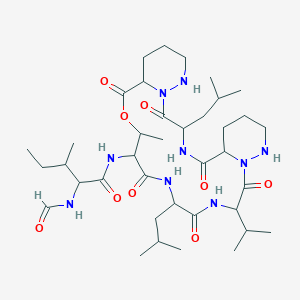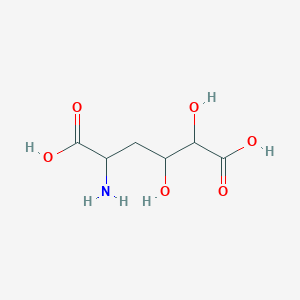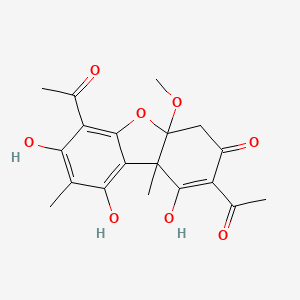
1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoplacodiolic acid is a member of acetophenones.
Scientific Research Applications
Natural Compound Isolation
A compound structurally similar to 1(4H)-Dibenzofuranone was isolated from the mangrove endophytic fungus Penicillium sp., found along the South China Sea coast. This compound exhibited cytotoxic properties against certain cell lines, suggesting potential applications in cancer research and therapy (Yang et al., 2013).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of similar compounds have been utilized. For instance, oxidative coupling of certain catechols with phloroacylophenones led to the formation of compounds that are structurally related to 1(4H)-Dibenzofuranone (Overeem, 2010). These findings highlight the compound's relevance in organic synthesis and its potential as a precursor in various chemical reactions.
Photoreactive Properties
Research into the photochemistry of compounds related to 1(4H)-Dibenzofuranone revealed that they exhibit unique photoreactive properties, which could be harnessed in the field of synthetic organic chemistry. These compounds form certain derivatives when exposed to light and in the presence of specific solvents, indicating their potential utility in photochemical transformations and synthesis (Plíštil et al., 2006).
Biological Properties
Several studies have focused on the biological properties of compounds structurally related to 1(4H)-Dibenzofuranone. For instance, compounds identified from lichen Parmelia perlata showed unique structural features, suggesting their potential in various biological applications (Sharma et al., 2014). Additionally, derivatives of such compounds have shown promising anti-inflammatory activity, indicating their potential therapeutic applications (Vanga et al., 2017).
properties
Product Name |
1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl- |
|---|---|
Molecular Formula |
C19H20O8 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,6-diacetyl-1,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-4H-dibenzofuran-3-one |
InChI |
InChI=1S/C19H20O8/c1-7-14(23)12(9(3)21)16-13(15(7)24)18(4)17(25)11(8(2)20)10(22)6-19(18,26-5)27-16/h23-25H,6H2,1-5H3 |
InChI Key |
HCSONWDCGXFSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=C(C(=O)CC3(O2)OC)C(=O)C)O)C)C(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



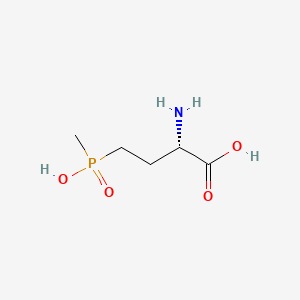
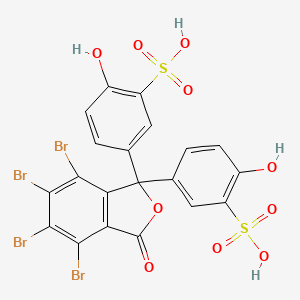
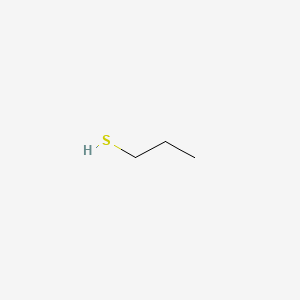
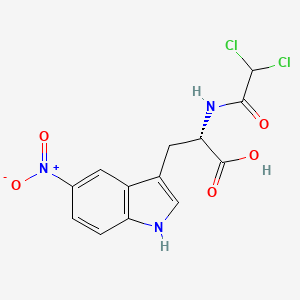
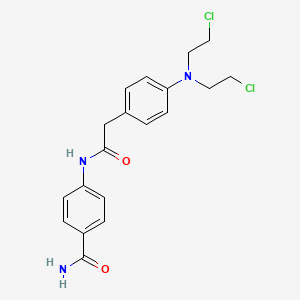
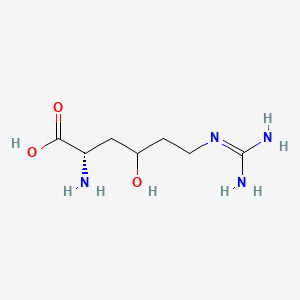
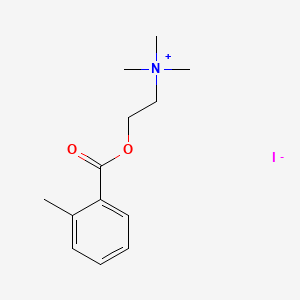
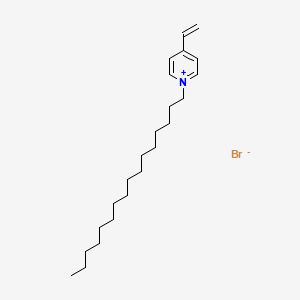
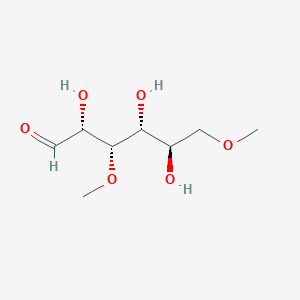
![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)
